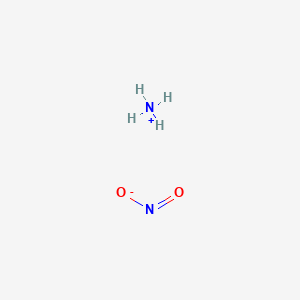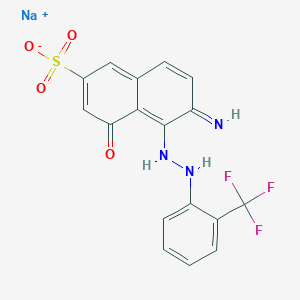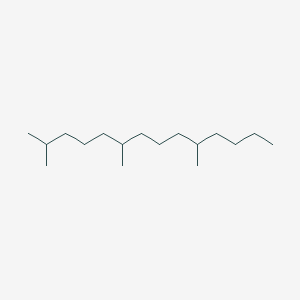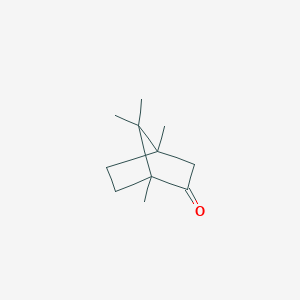
4-Phenylcinnamic acid
Vue d'ensemble
Description
4-Phenylcinnamic acid, also known as (2Z)-3-{[1,1’-biphenyl]-4-yl}prop-2-enoic acid, is a derivative of cinnamic acid . It is used as a pharmaceutical intermediate and for chemical research . It appears as an off-white crystalline solid .
Synthesis Analysis
There are several methods to synthesize α-phenylcinnamic acid. Some popular methods include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .Molecular Structure Analysis
The molecular formula of 4-Phenylcinnamic acid is C15H12O2 . The structure of this compound includes two phenyl rings which are cis to each other in the E isomer .Chemical Reactions Analysis
4-Phenylcinnamic acid is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .Physical And Chemical Properties Analysis
4-Phenylcinnamic acid has a molecular weight of 224.255 Da . It is slightly soluble in water . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 412.9±24.0 °C at 760 mmHg, and a flash point of 308.0±13.8 °C .Applications De Recherche Scientifique
- 4-Phenylcinnamic acid is used in the synthesis of various organic compounds . It plays a significant role in Pd/C-catalyzed reactions, which are fundamental tools of modern organic synthesis . These reactions include reduction reactions and cross-coupling reactions .
- The methods of application involve the use of a Pd/C catalyst system for the reactions . The Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .
- The outcomes of these reactions are various organic compounds, the specifics of which depend on the reactants and conditions used .
- 4-Phenylcinnamic acid is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .
- The methods of synthesis include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .
- The outcomes of these syntheses are various phenylpropanoids, the specifics of which depend on the reactants and conditions used .
Organic Synthesis
Pharmaceutical Research
- 4-Phenylcinnamic acid is used in chemoselective hydrogenation of olefins . This process is important in the synthesis of various organic compounds .
- The method of application involves the use of a Pd/C catalyst system in the presence of diphenyl sulphide (Ph2S) . The Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .
- The outcome of these reactions are various organic compounds, the specifics of which depend on the reactants and conditions used .
Chemoselective Hydrogenation
Synthesis of α-Phenylcinnamic Acid
Safety And Hazards
Orientations Futures
A key aspect for the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry (MS) is a better understanding of the working principles of MALDI matrices. To address this issue, a chemical compound library of 59 structurally related cinnamic acid derivatives was synthesized .
Propriétés
IUPAC Name |
(E)-3-(4-phenylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJDEZUEYXVYNO-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcinnamic acid | |
CAS RN |
13026-23-8 | |
| Record name | p-phenylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)
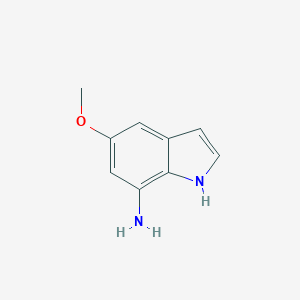
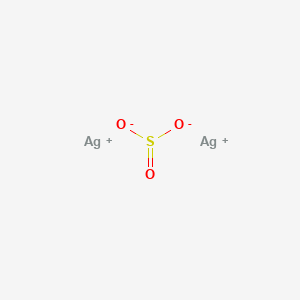
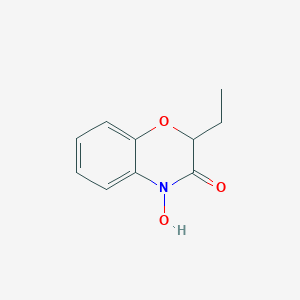
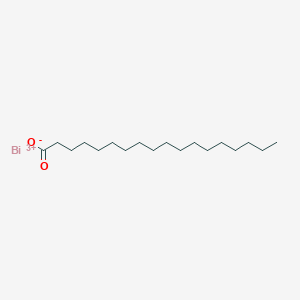
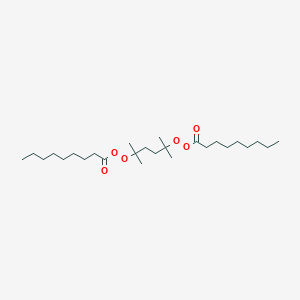
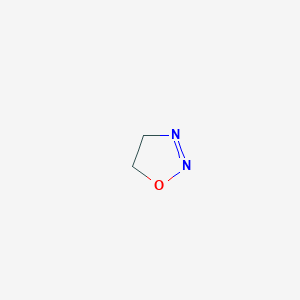
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
